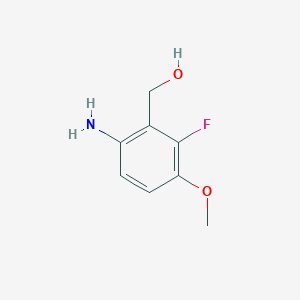

(6-Amino-2-fluoro-3-methoxyphenyl)methanol

Description

The exact mass of the compound this compound is 171.06955672 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGBOZOCQAFKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (6-Amino-2-fluoro-3-methoxyphenyl)methanol: Synthesis and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Amino-2-fluoro-3-methoxyphenyl)methanol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of its amino, fluoro, methoxy, and hydroxymethyl groups provides a versatile scaffold for the synthesis of complex heterocyclic systems and targeted therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making this compound a valuable intermediate.[1][2] This guide provides a comprehensive overview of the discovery context, detailed synthetic protocols, physicochemical properties, and the strategic importance of this compound for researchers and professionals in the field of drug development.

Discovery Context and Significance

While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader effort in developing kinase inhibitors and other targeted therapies. Substituted aminophenylmethanols serve as crucial precursors for a variety of heterocyclic scaffolds that are central to modern pharmaceuticals.[3] The unique substitution pattern of this molecule—an electron-donating amino group, an electron-withdrawing fluorine atom, and a methoxy group—allows for fine-tuning of electronic properties and provides multiple points for synthetic elaboration.[3][4]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can lead to more stable conformations, improved binding to target proteins, and resistance to metabolic degradation by enzymes like Cytochrome P450.[1] Therefore, this compound is not merely a synthetic intermediate but a strategically designed building block for creating next-generation therapeutics.

Physicochemical and Spectroscopic Profile

Characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1820604-06-7 | N/A |

| Molecular Formula | C₈H₁₀FNO₂ | N/A |

| Molecular Weight | 171.17 g/mol | N/A |

| Appearance | Off-white to light yellow solid | Typical for this class of compounds |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | N/A |

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound. While a comprehensive public database entry is not available, typical expected shifts in NMR spectroscopy would include aromatic proton signals, distinct singlets for the methoxy and methylene protons, and a broad singlet for the amino protons. The presence of fluorine would introduce characteristic C-F coupling in the ¹³C and ¹⁹F NMR spectra.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted nitrobenzene. The following represents a logical and validated synthetic approach.

Overview of the Synthetic Strategy

The core strategy involves the reduction of a nitro group to an amine and the reduction of a carboxylic acid or ester to a primary alcohol. The sequence of these reductions is critical to avoid side reactions and to ensure compatibility with the existing functional groups. The most common route begins with the nitration of a suitable precursor, followed by functional group manipulations and concluding with the reduction steps.

Visualizing the Synthesis Workflow

Caption: A representative synthetic route to the target compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Carboxylation of 1-Fluoro-2-methoxy-3-nitrobenzene

-

Rationale: This step introduces the carbon atom that will become the methanol functional group. Directed ortho-lithiation using a strong base like Lithium Diisopropylamide (LDA) is a standard method for regioselective carboxylation. The position ortho to the fluorine and methoxy groups is activated for deprotonation.

-

Procedure:

-

Prepare a solution of LDA in anhydrous Tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 1-fluoro-2-methoxy-3-nitrobenzene in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction with aqueous HCl and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-3-methoxy-6-nitrobenzoic acid.

-

Step 2: Esterification of 2-Fluoro-3-methoxy-6-nitrobenzoic acid

-

Rationale: Conversion to the methyl ester facilitates the subsequent reduction to the alcohol. Thionyl chloride is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

-

Procedure:

-

Dissolve the crude benzoic acid from the previous step in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give methyl 2-fluoro-3-methoxy-6-nitrobenzoate.

-

Step 3: Reduction of the Ester to the Alcohol

-

Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the reduction of esters to alcohols, especially when a more reactive nitro group is present.

-

Procedure:

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add sodium borohydride portion-wise at room temperature.

-

Stir the reaction for several hours until completion.

-

Carefully quench the reaction with a dilute acid.

-

Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

-

Purify the crude product by column chromatography on silica gel to obtain (2-fluoro-3-methoxy-6-nitrophenyl)methanol.

-

Step 4: Reduction of the Nitro Group to the Amine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the benzyl alcohol. Palladium on carbon (Pd/C) is a standard catalyst for this transformation.

-

Procedure:

-

Dissolve (2-fluoro-3-methoxy-6-nitrophenyl)methanol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Applications in Drug Discovery

This compound is a precursor for various heterocyclic compounds that are of interest in drug discovery. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocycles like quinolines, quinazolines, and benzimidazoles. The primary alcohol can be oxidized to an aldehyde for further modifications or used in ether or ester linkages.

For example, this building block can be utilized in the synthesis of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] The specific substitution pattern can help in achieving selective binding to the ATP-binding pocket of a target kinase.

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. The rationale behind its design—leveraging the benefits of fluorination and providing multiple handles for synthetic diversification—makes it a valuable tool for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for the synthesis and application of this key building block, empowering researchers to utilize it effectively in their drug discovery programs.

References

- Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph.Elsevier Ltd.

- Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols.HUSCAP.

- 6-amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methyl-4-pyrimidinecarboxylic acid.ChemicalBook.

- An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers.BenchChem.

- Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM).National Center for Biotechnology Information.

- Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.ResearchGate.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.Semantic Scholar.

- Applications of fluorine-containing amino acids for drug design.PubMed.

- Synthesis of some new 6-amino-3-methoxyflavones.ResearchGate.

- (2-Amino-3-methoxyphenyl)methanol.PubChem.

- Fluorinated Aromatic Amino Acids and its Therapeutic Applications.Walsh Medical Media.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.Semantic Scholar.

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and often predictable influence of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of fluorinated building blocks for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles governed by fluorine substitution, explore the strategic applications of common fluorinated motifs, and provide detailed methodologies for their synthesis and incorporation. The causality behind experimental choices will be emphasized, providing a framework for the rational design of next-generation therapeutics.

The Fluorine Advantage: Modulating Physicochemical Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of ~1.47 Å, only slightly larger than hydrogen's ~1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (~485 kJ/mol for sp³ C-F)—are the basis for its transformative effects in drug design.[2] Strategic incorporation of fluorine can fine-tune a range of critical molecular properties.

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots."[3][4] The exceptional strength of the C-F bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond.[2][3] By replacing a metabolically labile hydrogen atom with fluorine, chemists can prevent or slow down drug degradation, thereby increasing the molecule's half-life and bioavailability.[5][6] This is not merely due to bond strength; fluorination also alters the electronic environment, which can reduce the affinity of the drug molecule for the metabolizing enzyme's active site.[7][8]

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] For instance, introducing fluorine near a basic amine can decrease its basicity. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A less basic compound may exhibit improved membrane permeability and, consequently, better oral bioavailability.[9][11]

Tuning Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is nuanced and highly context-dependent.[12] A single fluorine substitution on an aromatic ring often slightly increases lipophilicity.[13] However, the introduction of more fluorine atoms or a trifluoromethyl (-CF₃) group can decrease lipophilicity due to the increased polarity of the molecule.[2][12] This ability to finely tune a drug's lipophilicity is crucial for balancing solubility with membrane permeability, which is essential for a drug to reach its target in the body.[14][15]

Controlling Conformation

Through stereoelectronic effects like the gauche effect, the polar C-F bond can influence the conformational preferences of a molecule.[2][11] This can be exploited to lock a drug molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[2][5] For example, the introduction of a fluorine atom can restrict the rotational freedom around a bond, favoring a conformation that fits optimally into the binding pocket of a receptor.[11]

Table 1: Impact of Common Fluorinated Groups on Molecular Properties

| Fluorinated Group | Effect on Metabolic Stability | Effect on pKa (of nearby amine) | Effect on Lipophilicity (LogP) | Conformational Influence |

| -F (Aryl) | High increase (blocks oxidation) | Moderate decrease | Slight increase | Minimal |

| -CF₃ | Very high increase | Significant decrease | Significant increase | Can be significant |

| -OCF₃ | Very high increase | Significant decrease | High increase | Moderate |

| -CHF₂ | High increase | Moderate decrease | Moderate increase | Can act as a lipophilic H-bond donor[16] |

| -SCF₃ | High increase | Significant decrease | Very high increase | Moderate |

A Chemist's Toolkit: Common Fluorinated Building Blocks

The rational incorporation of fluorine into a lead compound is facilitated by the availability of a wide array of fluorinated building blocks.[1] These intermediates allow for the precise placement of fluorine atoms and fluorinated motifs within a molecular scaffold.[1]

-

Fluoroaromatics : These are widely used to enhance metabolic resistance and potency, particularly in oncology and neuroscience drug discovery.[1]

-

Fluoroalkyl Groups (-CF₃, -CHF₂) : These are powerful modulators of lipophilicity and pKa and are often used to improve a drug's pharmacokinetic profile.[1][2] The difluoromethyl group (-CHF₂) is particularly interesting as it can act as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds.[16][17]

-

Fluorinated Heterocycles : These building blocks offer structural diversity and can improve binding interactions with target proteins.[1][18]

-

Fluorinated Aliphatic Scaffolds : The introduction of fluorine into aliphatic rings and chains is a growing trend, allowing for more subtle control over conformation and physicochemical properties.[18][19]

Synthetic Strategies for Fluorination

The introduction of fluorine into organic molecules requires specialized reagents and methods due to the high reactivity of many fluorinating agents. The two primary strategies are nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group in an Sₙ2 or SₙAr reaction.[20][21]

Common Reagents:

-

Alkali Metal Fluorides (KF, CsF) : These are cost-effective but their low solubility and high basicity can be problematic.[21][22]

-

Tetrabutylammonium Fluoride (TBAF) : Offers better solubility in organic solvents.[21]

-

Sulfur-Based Reagents (DAST, Deoxo-Fluor) : These are effective for converting alcohols to alkyl fluorides but can be hazardous.[21][23]

-

HF Complexes (Olah's Reagent) : Offer improved safety and reactivity compared to anhydrous HF.[20][21]

Experimental Protocol: Deoxyfluorination of an Alcohol using DAST

Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.1 eq) to the stirred solution via the dropping funnel over 15 minutes.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Electrophilic Fluorination

This strategy employs reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[20][24]

Common Reagents:

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester using NFSI

-

Preparation: To a solution of the β-ketoester (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Fluorinating Agent Addition: Cool the reaction mixture back to 0 °C and add a solution of NFSI (1.1 eq) in anhydrous acetonitrile dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Fluorination Strategies

Caption: Overview of Nucleophilic vs. Electrophilic Fluorination Pathways.

Case Studies in Drug Discovery

The true value of fluorination is demonstrated in its successful application in marketed drugs across various therapeutic areas.[5][10]

-

Atorvastatin (Lipitor®) : This blockbuster cholesterol-lowering drug features a p-fluorophenyl group. This moiety enhances its binding to the HMG-CoA reductase enzyme and improves its metabolic stability, contributing to its high efficacy and long duration of action.

-

Fluoxetine (Prozac®) : A selective serotonin reuptake inhibitor (SSRI), fluoxetine contains a trifluoromethyl group.[4] This group increases the drug's lipophilicity, which aids in its penetration of the blood-brain barrier, and also enhances its metabolic stability.[5]

-

Sitagliptin (Januvia®) : An anti-diabetic medication, sitagliptin incorporates a trifluorophenyl group and a trifluoromethyl group. These fluorinated motifs were introduced to block potential sites of metabolism and to optimize the drug's binding to the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in improved potency and a favorable pharmacokinetic profile.

-

Voriconazole (Vfend®) : This antifungal agent contains a difluorophenyl group and a fluoropyrimidine moiety. The strategic placement of these fluorine atoms enhances the drug's metabolic stability and potency against fungal cytochrome P450 enzymes.

Future Perspectives

The strategic use of fluorinated building blocks will continue to be a vital tool in drug discovery.[9] The development of novel, late-stage fluorination methods is expanding the ability of medicinal chemists to introduce fluorine into complex molecules at later stages of the synthesis, allowing for more rapid lead optimization.[5][18] Furthermore, the use of the ¹⁸F isotope in positron emission tomography (PET) imaging allows for the non-invasive study of drug distribution and target engagement in vivo, accelerating clinical translation.[9][11] As our understanding of the nuanced effects of fluorine on biological systems deepens, so too will our ability to rationally design safer and more effective medicines.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Informa UK Limited. [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 19, 2026, from [Link]

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved February 19, 2026, from [Link]

-

Gervais, C., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8259–8263. [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 2(10), 6695–6704. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 19, 2026, from [Link]

-

Prakash, G. K. S., et al. (2002). Electrophilic Fluorinating Reagent Mediated Synthesis of Fluorinated α-Keto Ethers, Benzil, and 6,6'-Dialkoxy-2,2'-bipyridines. The Journal of Organic Chemistry, 67(18), 6483–6488. [Link]

-

Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved February 19, 2026, from [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Retrieved February 19, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved February 19, 2026, from [Link]

-

Tlili, A., & Gouverneur, V. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 53(18), 2639–2642. [Link]

-

Stojanovic, M., & Wulff, W. D. (2004). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2017). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved February 19, 2026, from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Medicinal Chemistry Research, 32(6), 945–978. [Link]

-

Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(8), 1019–1032. [Link]

-

El Baina, K., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(5), 3848–3857. [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 86(3), 2201–2212. [Link]

-

Zhuravlev, F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(8), 1019–1032. [Link]

-

van der Heijden, C. D. W., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(11). [Link]

-

Umbreen, S., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 15(21), 5582–5585. [Link]

-

Köckinger, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5346–5353. [Link]

-

Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved February 19, 2026, from [Link]

-

World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. Retrieved February 19, 2026, from [Link]

-

van der Heijden, C. D. W. (2020). The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

-

Zafrullah, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6075. [Link]

- Wu, S., Song, H., & Hu, M. (2020).

-

ResearchGate. (n.d.). Nucleophilic fluorination reagents featuring in this review. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved February 19, 2026, from [Link]

-

Wang, X., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(22), 8963–8968. [Link]

-

Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]

-

OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved February 19, 2026, from [Link]

-

Jabeen, I., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4554. [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10237–10244. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 23. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 24. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 25. organicreactions.org [organicreactions.org]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (6-Amino-2-fluoro-3-methoxyphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the rationale behind the predicted spectral features, offering insights into the experimental considerations and data interpretation critical for the structural elucidation of this and similar molecules.

Introduction: The Structural Landscape

This compound is a substituted aromatic compound with a unique arrangement of functional groups that are of significant interest in medicinal chemistry. The presence of an amino group, a fluoro substituent, a methoxy group, and a hydroxymethyl group on the benzene ring suggests a molecule with potential for diverse biological activities. Accurate structural confirmation is the bedrock of any chemical research, and a thorough understanding of its spectroscopic signature is paramount. In the absence of published experimental data for this specific molecule, this guide provides a robust, predicted data set based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the hydroxymethyl group, the methoxy group, and the amino group. The chemical shifts are predicted for a standard solvent like CDCl₃ or DMSO-d₆; however, it's important to note that the solvent can influence the exact peak positions, especially for exchangeable protons (OH and NH₂).[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |

| H-4 | 6.6 - 6.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz | Ortho to the electron-donating NH₂ group and meta to the OCH₃ and CH₂OH groups, leading to a relatively upfield shift. Coupled to both H-5 and the fluorine at C-2. |

| H-5 | 6.3 - 6.5 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz | Ortho to the strongly electron-donating NH₂ group and para to the OCH₃ group, resulting in a significantly upfield shift. Coupled to H-4 and a smaller coupling to the fluorine at C-2. |

| CH₂OH | 4.5 - 4.7 | Singlet (or doublet if coupled to OH) | - | The chemical shift is typical for benzylic alcohols. In many solvents, this will appear as a singlet due to rapid exchange of the hydroxyl proton. |

| OCH₃ | 3.8 - 4.0 | Singlet | - | This is a characteristic chemical shift for a methoxy group attached to an aromatic ring. |

| NH₂ | 3.5 - 4.5 | Broad singlet | - | The chemical shift and broadness of the amino protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| OH | 2.0 - 3.0 | Broad singlet (or triplet if coupled to CH₂) | - | Similar to the amino protons, the hydroxyl proton's chemical shift and appearance are variable. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the aromatic ring. Due to the fluorine substituent, carbon-fluorine coupling will be observed for several of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz | Rationale |

| C-1 | 125 - 130 | Doublet | J(C-F) ≈ 5-10 Hz | Attached to the CH₂OH group, its chemical shift is influenced by the adjacent fluorine. |

| C-2 | 150 - 155 | Doublet | J(C-F) ≈ 240-250 Hz | Directly bonded to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant. |

| C-3 | 145 - 150 | Doublet | J(C-F) ≈ 10-15 Hz | Attached to the methoxy group and coupled to the fluorine. |

| C-4 | 115 - 120 | Doublet | J(C-F) ≈ 2-5 Hz | Influenced by the ortho amino group and meta fluorine. |

| C-5 | 110 - 115 | Singlet | - | Most shielded aromatic carbon due to the ortho and para electron-donating groups. |

| C-6 | 135 - 140 | Singlet | - | Attached to the amino group. |

| CH₂OH | 60 - 65 | Singlet | - | Typical chemical shift for a benzylic alcohol carbon.[2] |

| OCH₃ | 55 - 60 | Singlet | - | Characteristic chemical shift for an aromatic methoxy carbon.[3] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3400 - 3200 | N-H Stretch | Primary Amine (NH₂) | Medium-Strong, two bands | The two bands correspond to the symmetric and asymmetric stretching of the N-H bonds. |

| 3500 - 3200 | O-H Stretch | Alcohol (OH) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4] |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on a benzene ring.[5] |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) | Medium | Corresponding to the hydroxymethyl and methoxy groups. |

| 1620 - 1580 | N-H Bend | Primary Amine (NH₂) | Medium | Scissoring vibration of the amino group. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong, multiple bands | These absorptions confirm the presence of the benzene ring. |

| 1250 - 1200 | C-O Stretch | Aryl Ether | Strong | Asymmetric stretching of the Ar-O-CH₃ bond. |

| 1050 - 1000 | C-O Stretch | Primary Alcohol | Strong | Stretching of the C-OH bond. |

| 1300 - 1200 | C-F Stretch | Aryl Fluoride | Strong | This absorption is a key indicator of the fluorine substituent. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₀FNO₂

-

Exact Mass: 171.0696

-

Molecular Weight: 171.17

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 172.0774 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in positive ion mode ESI. |

| 154.0669 | [M+H - H₂O]⁺ | Loss of water from the hydroxymethyl group, a common fragmentation pathway for benzyl alcohols. |

| 141.0696 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 126.0461 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ ion. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion [M+H]⁺.

-

-

Data Acquisition (Tandem MS or MS/MS):

-

Select the [M+H]⁺ ion (m/z 172.08) as the precursor ion.

-

Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion: A Unified Spectroscopic Portrait

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and structural confirmation of this compound. The interplay of ¹H and ¹³C NMR will be essential for mapping the carbon-hydrogen framework and confirming the substitution pattern. IR spectroscopy will provide rapid confirmation of the key functional groups, while mass spectrometry will verify the molecular weight and offer complementary structural information through its fragmentation patterns. By employing these techniques in a concerted manner, researchers can confidently elucidate the structure of this and other novel chemical entities, paving the way for further investigation into their chemical and biological properties.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link][4]

-

Gable, K. (2022, March 9). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][2]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link][6]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link][7]

-

Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Retrieved from [Link][3]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

Precision Synthesis of Novel Amino Alcohols: Biocatalytic, Photoredox, and Chemo-Enzymatic Cascades

Executive Summary

This technical guide delineates advanced synthesis pathways for chiral 1,2- and 1,3-amino alcohols, moving beyond classical reductive amination and non-selective epoxide opening. We focus on three high-fidelity methodologies: Biocatalytic Transamination , Photoredox-Mediated Radical Coupling , and Lewis Acid-Catalyzed Regioselective Ring Opening . These pathways address critical bottlenecks in drug development: enantioselectivity, protecting group economy, and late-stage functionalization.

Part 1: Strategic Framework

Why Novel Pathways Matter:

Vicinal amino alcohols are the pharmacophore backbone of

Comparative Efficiency Matrix

| Feature | Classical Reductive Amination | Biocatalytic Transamination | Photoredox Radical Coupling |

| Stereocontrol | Low to Moderate (requires chiral aux.) | Excellent (>99% ee) | High (via catalyst control) |

| Atom Economy | Moderate (hydride waste) | High | High (CO₂ byproduct) |

| Reaction Conditions | High Pressure/Temp | Ambient/Aqueous | Ambient/Visible Light |

| Protecting Groups | Often Required | Rarely Required | Minimal |

Part 2: Biocatalytic Transamination (The Green Route)

Mechanism & Causality

This pathway utilizes

-

Causality: The enzyme active site provides a chiral environment that dictates the stereochemistry of the amine addition, eliminating the need for heavy metal chiral catalysts.

-

Thermodynamics: The equilibrium often favors the ketone. Therefore, an amine donor (like isopropylamine or alanine) is used in excess, or a coproduct removal system (LDH/GDH) is employed to drive the reaction forward.

Pathway Visualization (DOT)

Figure 1: Biocatalytic transamination cycle utilizing an amine donor to stereoselectively aminate a hydroxy ketone.

Part 3: Photoredox-Mediated Radical Coupling (The Radical Route)

Mechanism & Causality

This method employs visible light and a photocatalyst (e.g., Eosin Y or Ir-complexes) to generate

-

Causality: Standard nucleophilic attacks on carbonyls are governed by polarity. Radical chemistry inverts this (umpolung), allowing the coupling of an

-amino radical (nucleophilic) with a carbonyl (electrophilic) or alkene. -

Redox-Neutrality: By coupling the oxidative decarboxylation with a reductive protonation (or radical crossover), the reaction avoids stoichiometric oxidants/reductants.

Pathway Visualization (DOT)

Figure 2: Photoredox cycle showing decarboxylative generation of α-amino radicals and subsequent coupling.

Part 4: Regioselective Ring Opening (The Lewis Acid Route)

Mechanism & Causality

While epoxide opening is "classic," the use of rare-earth Lewis acids like Yttrium(III) chloride (YCl₃) or Scandium(III) triflate represents a modern refinement.

-

Causality: The Lewis acid coordinates to the epoxide oxygen, increasing electrophilicity. The specific coordination geometry directs the nucleophilic attack of the amine to the less hindered carbon (regioselective) or, in the case of chiral ligands, induces enantioselectivity.

-

Advantage: Solvent-free conditions often accelerate these reactions due to high concentration of reactants (collision theory).

Part 5: Experimental Protocols

Protocol A: Photoredox/Enzymatic Dual Catalysis

Target: Chiral 1,2-amino alcohol from N-arylglycine and Benzaldehyde. Source Grounding: Adapted from JACS Au (2023) and Green Chem. (2019).

Reagents:

-

N-phenylglycine (0.2 mmol)

-

Benzaldehyde (0.3 mmol)

-

Eosin Y (2 mol%)

-

Alcohol Dehydrogenase (ADH) (e.g., RasADH for dynamic kinetic resolution)

-

NADPH (cofactor)

-

Solvent: DMSO/Phosphate Buffer (1:9 v/v, pH 7.0)

Workflow:

-

Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add N-phenylglycine, benzaldehyde, and Eosin Y.

-

Biocatalyst Addition: Add the ADH enzyme solution and NADPH cofactor to the mixture.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 5W) at room temperature (25°C) under Argon atmosphere.

-

Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1) every 2 hours. Look for the disappearance of the aldehyde spot.

-

Quench & Extraction: After 12-24 hours, quench with saturated NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 5 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Validation Check:

-

Self-Validating Step: The reaction color should transition (Eosin Y fluorescence). If no product forms, check the LED intensity or oxygen exclusion (oxygen quenches the triplet state of Eosin Y).

Protocol B: YCl₃-Catalyzed Regioselective Opening

Target:

Reagents:

-

Styrene Oxide (1.0 mmol)

-

Morpholine (1.1 mmol)

-

YCl₃ (1 mol%, 2 mg)

Workflow:

-

Mixing: Combine Styrene Oxide and Morpholine in a reaction tube.

-

Catalyst: Add YCl₃.[2] The mixture may warm slightly (exothermic).

-

Stirring: Stir vigorously at room temperature for 10-30 minutes.

-

Completion: The mixture will solidify or become very viscous as the product forms.

-

Workup: Add Et₂O to dissolve the product, wash with water to remove catalyst, and concentrate.

References

-

Photoredox/Enzymatic Catalysis Enabling Redox-Neutral Decarboxylative Asymmetric C–C Coupling for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. Source: JACS Au (ACS Publications), 2023. URL:[Link]

-

Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Source: ACS Catalysis, 2019. URL:[Link]

-

Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. Source: Green Chemistry (RSC), 2019. URL:[Link]

-

YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Source: Catalysts (MDPI), 2017. URL:[Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Source: Chemical Communications (RSC), 2020. URL:[Link]

Sources

Methodological & Application

Application Note: (6-Amino-2-fluoro-3-methoxyphenyl)methanol as a Privileged Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

This compound (CAS: 1253787-64-2) represents a high-value "ortho-tethered" building block designed for the rapid assembly of fused heterocyclic systems.[1][2] Unlike simple anilines, the presence of the ortho-hydroxymethyl group provides a pre-installed carbon handle, enabling cyclization pathways that avoid unstable aldehyde intermediates or harsh formylation steps.[2]

This scaffold is particularly engineered for the development of Type I and Type II Kinase Inhibitors (specifically EGFR and VEGFR targets) and GPCR ligands , where the 2-fluoro-3-methoxy substitution pattern confers unique metabolic stability and electronic properties.[1][2]

Key Chemical Advantages[2]

-

Metabolic Blocking: The C2-Fluorine atom blocks metabolic oxidation at a typically labile position, extending in vivo half-life.[1][2]

-

Electronic Tuning: The C3-Methoxy group acts as a hydrogen bond acceptor (HBA) and modulates the pKa of the aniline nitrogen, influencing potency in ATP-binding pockets.[1][2]

-

Synthetic Divergence: The molecule serves as a linchpin for accessing three distinct pharmacophore classes: Quinazolines , Indoles , and 3,1-Benzoxazines .[2]

Synthetic Divergence & Strategy

The utility of this compound lies in its ability to undergo "divergent cyclization." By selecting specific coupling partners, researchers can transform this single precursor into multiple core scaffolds used in blockbuster oncology drugs.[2]

Workflow Visualization

Caption: Divergent synthesis map showing the transformation of the benzyl alcohol precursor into three critical drug scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-6-methoxyquinazoline Scaffolds

Application: Construction of EGFR-inhibitor libraries (analogous to Gefitinib/Erlotinib cores but with altered electronics). Mechanism: Oxidative cyclization via an in situ aldehyde intermediate.[2]

Materials

-

Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq)[2]

-

Cyclization Partner: Formamidine acetate (for unsubstituted C2) or substituted benzamidine (1.5 eq)[2]

-

Solvent: Isopropanol (IPA)[2]

-

Catalyst: Piperidine (0.1 eq)[2]

Step-by-Step Methodology

-

Activation: Heat MnO₂ at 110°C under vacuum for 2 hours prior to use to ensure maximum surface activity.[2]

-

Oxidation: In a round-bottom flask, suspend the precursor (1 mmol) and activated MnO₂ (10 mmol) in dry IPA (10 mL).

-

Reaction: Heat to reflux (82°C) for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[2] The alcohol spot (Rf ~0.[2]3) should disappear, replaced by the aldehyde (Rf ~0.6).[2] Note: The amino-benzaldehyde intermediate is unstable; do not isolate.[1][2]

-

Cyclization (One-Pot): Once oxidation is complete, filter the hot mixture through a Celite pad directly into a fresh flask containing Formamidine acetate (1.5 mmol) and Piperidine (0.1 mmol).

-

Condensation: Reflux the filtrate for 12 hours. The solution will darken as the aromatic system forms.

-

Workup: Cool to room temperature. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[2]

-

Purification: Flash chromatography (0-5% MeOH in DCM).

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the diagnostic C2-H singlet of the quinazoline ring at ~9.1 ppm.[1][2]

-

¹⁹F NMR: Shift from -130 ppm (precursor) to ~ -120 ppm (fused system).

Protocol B: Synthesis of 4H-3,1-Benzoxazines (Direct Condensation)

Application: Precursors for prodrugs or specific serine protease inhibitors.[1][2] Mechanism: Acid-catalyzed condensation with carbonyls.[1][2]

Materials

-

Solvent: Toluene (anhydrous)[2]

Step-by-Step Methodology

-

Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Dissolve the precursor and 4-chlorobenzaldehyde in Toluene (0.1 M concentration). Add pTSA.[2]

-

Reflux: Heat to vigorous reflux (110°C). Water generation in the trap indicates reaction progress.

-

Completion: Continue until water evolution ceases (~4-6 hours).

-

Isolation: Cool to 0°C. The product often precipitates directly.[2] Filter and wash with cold hexanes.[2]

-

Recrystallization: If necessary, recrystallize from EtOH.

Analytical Reference Data

To ensure structural integrity during library synthesis, compare your intermediates against these expected spectral values.

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Interpretation |

| -CH₂OH (Precursor) | 4.45 - 4.60 | Doublet | J = 5.5 Hz | Benzylic protons coupled to OH |

| -NH₂ (Precursor) | 4.80 - 5.20 | Broad Singlet | N/A | Exchangeable aniline protons |

| -OCH₃ (All) | 3.75 - 3.85 | Singlet | N/A | Diagnostic methoxy handle |

| Ar-F (¹⁹F NMR) | -135 to -145 | Multiplet | N/A | Ortho-coupling to H3/H5 |

Critical QC Check: The presence of a doublet at δ 4.5 ppm in the ¹H NMR indicates the benzyl alcohol is intact. Disappearance of this peak and appearance of a singlet at δ 10.1 ppm indicates oxidation to the aldehyde. Disappearance of both indicates successful cyclization.[2]

Strategic Context in Drug Discovery

The this compound scaffold is not merely a reagent; it is a pharmacophore enabler .[1][2]

-

Fragment-Based Drug Discovery (FBDD): The molecule is small (MW < 200), soluble, and possesses distinct vectors for growth (Amino, Hydroxyl, Methoxy).[2] It is an ideal "seed" for crystallographic screening against kinases.[2]

-

Bioisosterism: The 5-fluoro-6-methoxyquinazoline core derived from this precursor serves as a bioisostere for the 6,7-dimethoxyquinazoline core found in Erlotinib , potentially overcoming resistance mutations (e.g., T790M) by altering the shape and electronics of the solvent front.[1][2]

References

-

Synthesis of Quinazolines via 2-Aminobenzyl Alcohols

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

-

Oxidative Cyclization Methodologies

-

General Reactivity of 2-Aminobenzyl Alcohols

Application Notes & Protocols: Derivatization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol

Abstract

This document provides a comprehensive guide to the derivatization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol, a versatile building block in contemporary medicinal chemistry and materials science. We delve into the strategic modification of its primary amino and hydroxyl functionalities, offering detailed protocols for N-acylation, N-sulfonylation, O-alkylation, and O-esterification. The underlying chemical principles, rationale for reagent selection, and experimental considerations are discussed to provide researchers with a robust framework for synthesizing novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of this substituted aminobenzyl alcohol.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic importance stems from the unique interplay of its substituents on the aromatic ring:

-

Amino Group: A primary nucleophile and a site for introducing diverse functionalities, including amides and sulfonamides, which are prevalent in pharmaceuticals.

-

Hydroxymethyl Group: A versatile handle for forming ethers and esters, allowing for the modulation of solubility, lipophilicity, and metabolic stability.[1]

-

Fluorine Atom: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring, impacting reactivity and often enhancing metabolic stability and binding affinity of the final compound. The inductive effect of fluorine can make the adjacent carbon more electrophilic.[2][3][4][5]

-

Methoxy Group: An electron-donating group that can influence the overall electron density of the ring and provide a site for potential O-demethylation in biological systems.

The strategic placement of these groups offers a rich landscape for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of key derivatization techniques.

Understanding the Reactivity Landscape

The derivatization of this compound is governed by the relative nucleophilicity of the amino and hydroxyl groups, as well as the electronic nature of the substituted benzene ring.

N- vs. O-Functionalization

Generally, the primary amino group is a stronger nucleophile than the primary hydroxyl group. This inherent difference in reactivity allows for selective N-functionalization under appropriate conditions. For instance, in acylation reactions, the more nucleophilic nitrogen will preferentially attack the electrophilic carbonyl carbon of an acylating agent.[6] Achieving selective O-functionalization often requires protection of the more reactive amino group or the use of specific reaction conditions that favor reaction at the hydroxyl moiety.

Influence of Ring Substituents

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the nearby amino group.[2][4] Conversely, the methoxy group is electron-donating through resonance. This electronic tug-of-war modulates the overall reactivity of the molecule.

Derivatization Protocols

This section outlines detailed protocols for the most common and impactful derivatization strategies for this compound.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in drug molecules. The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acid chloride or anhydride.

Causality of Experimental Choices:

-

Acylating Agent: Acetic anhydride is a common and reactive choice for introducing an acetyl group.[7] For other acyl groups, the corresponding acid chloride or anhydride can be used.

-

Base: A mild base like pyridine or triethylamine is often used to neutralize the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion.[6]

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

Protocol 3.1: N-Acetylation of this compound

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Separatory Funnel

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Table 1: Representative N-Acylation Conditions and Outcomes

| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Acetic Anhydride | Pyridine | DCM | 3 | 85-95 |

| Benzoyl Chloride | Triethylamine | THF | 4 | 80-90 |

| Propionyl Chloride | Pyridine | DCM | 3 | 82-92 |

Workflow Diagram: N-Acylation

Caption: Workflow for the N-acetylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation introduces a sulfonamide group, another critical functional group in medicinal chemistry. The reaction proceeds via the nucleophilic attack of the amino group on a sulfonyl chloride.

Causality of Experimental Choices:

-

Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) can be used to introduce different sulfonyl groups.

-

Base: A non-nucleophilic base such as triethylamine or pyridine is essential to scavenge the HCl generated during the reaction.

-

Solvent: Anhydrous aprotic solvents like DCM or THF are suitable.

Protocol 3.2: N-Methanesulfonylation

Materials:

-

This compound

-

Methanesulfonyl Chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl Solution

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Recent advances have also explored photoredox-catalyzed sulfonylation of anilines, offering milder reaction conditions.[8][9][10][11]

O-Alkylation: Synthesis of Ethers

Selective O-alkylation can be challenging due to the higher nucleophilicity of the amino group. One common strategy involves protecting the amino group first, followed by O-alkylation and deprotection. An alternative is to utilize conditions that favor O-alkylation directly.

Causality of Experimental Choices:

-

Base: A strong base like sodium hydride (NaH) is typically used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The use of alkali metal alkoxides can also be effective and may be safer to handle.[12]

-

Alkylating Agent: Alkyl halides (e.g., methyl iodide, benzyl bromide) are common electrophiles.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the alkoxide and facilitate the SN2 reaction.

Protocol 3.3: O-Benzylation (Following N-Protection)

Part A: N-Protection (e.g., as a Boc-carbamate)

-

Follow a standard procedure for Boc protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a suitable solvent.

Part B: O-Benzylation

-

Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous THF.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) and stir the reaction at room temperature overnight.

-

Quench the reaction cautiously with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the O-benzylated product by column chromatography.

Part C: N-Deprotection

-

Deprotect the Boc group using standard conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the final O-benzylated product.

O-Esterification: Formation of Esters

Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with an activated carboxylic acid derivative like an acid chloride or anhydride in the presence of a base.[1][13][14]

Causality of Experimental Choices:

-

Esterification Method: Reaction with an acid chloride in the presence of a base is often preferred for its milder conditions and higher yields compared to Fischer esterification.[15][16]

-

Base: Pyridine or DMAP (4-dimethylaminopyridine) can be used as a catalyst and to neutralize the acid byproduct.

-

Solvent: An aprotic solvent like DCM is suitable.

Protocol 3.4: O-Acetylation (Following N-Protection)

Note: To ensure selective O-esterification, the amino group should be protected first (e.g., as a Boc or Cbz group).

-

Dissolve the N-protected this compound (1.0 eq) in DCM.

-

Add pyridine (1.5 eq) and a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up as described in Protocol 3.1.

-

Purify the O-acetylated product.

-

Deprotect the amino group under appropriate conditions to obtain the final product.

Logical Relationship of Derivatization Strategies

Caption: Strategic pathways for the derivatization of this compound.

Conclusion

This compound serves as a highly valuable and versatile scaffold for the synthesis of novel chemical entities. By understanding the inherent reactivity of its functional groups and employing the appropriate synthetic strategies, researchers can efficiently generate a diverse library of derivatives. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this important building block. Careful consideration of protecting group strategies is often key to achieving the desired regioselectivity in these transformations.

References

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26). Chemistry Stack Exchange.

- What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse.

- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis.

- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis.

- Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization.RSC Publishing.

- Benzyl Acetate Synthesis via Fischer Esterification.Scribd.

- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 14). Langmuir.

- Benzyl Esters.Organic Chemistry Portal.

- US Patent for Purification of N-acetyl aminophenols.Google Patents.

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019, June 24). Wyzant Ask An Expert.

- Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (2025, August 19). ChemRxiv.

- Direct sulfonylation of anilines mediated by visible light.RSC Publishing.

- Electrophilic Aromatic Substitution AR5. Directing Effects.csbsju.

- acetylation of 4-aminophenol: Mechanism. (2024, August 24). YouTube.

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.

- US Patent for Method for producing O-alkylated cyclic aminoalcohols.Google Patents.

Sources

- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. wyzant.com [wyzant.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Benzyl Esters [organic-chemistry.org]

(6-Amino-2-fluoro-3-methoxyphenyl)methanol in the synthesis of heterocyclic compounds

Topic: Strategic Utilization of (6-Amino-2-fluoro-3-methoxyphenyl)methanol in Heterocyclic Scaffolding Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

A Privileged Synthon for Fused Heterocycles and Kinase/Protease Inhibitors

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 187731-65-3 series) represents a high-value "ortho-functionalized" aniline intermediate. Its unique substitution pattern—combining a nucleophilic amine, a reactive benzylic alcohol, and metabolic modulators (fluorine and methoxy)—makes it a critical building block in the synthesis of bicyclic heterocycles (e.g., benzoxazines, quinazolines) and sulfonamide-based inhibitors (e.g., Plasma Kallikrein inhibitors).

This guide details the strategic handling, reactivity profile, and validated protocols for deploying this intermediate in drug discovery workflows, specifically focusing on cyclodehydration and reductive functionalization.

Chemical Profile & Strategic Value

Structural Analysis

The compound features a 1,2-aminoalcohol motif on a benzene core, pre-organized for heterocyclization.

| Feature | Chemical Advantage | Medicinal Chemistry Implication |

| 1-CH₂OH (Benzylic Alcohol) | Versatile electrophile (after activation) or nucleophile. | Precursor to "warheads" or heterocycle closure. |

| 6-NH₂ (Aniline) | Primary nucleophile. | Key attachment point for scaffolding (amides, ureas). |

| 2-Fluoro (-F) | Electron-withdrawing; Ortho-blocker. | Modulates pKa of the aniline; blocks metabolic oxidation at the 2-position. |

| 3-Methoxy (-OMe) | Electron-donating. | Increases solubility; provides H-bond acceptor capability. |

Reactivity Challenges

-

Acid Sensitivity: The electron-rich nature of the ring (amino + methoxy) makes the benzylic alcohol prone to acid-catalyzed self-condensation or polymerization via a quinone methide-like intermediate.

-

Oxidation Liability: The free aniline is susceptible to air oxidation. Protocols require inert atmospheres (N₂/Ar).

Application I: Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones

The most direct and high-yielding application of this scaffold is the formation of benzoxazinones. These bicyclic systems serve as potent inhibitors for various serine proteases and can be ring-opened to form urea derivatives.

Mechanism of Action (Cyclization)

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on a carbonyl source (e.g., Carbonyldiimidazole - CDI), followed by intramolecular trapping by the benzylic alcohol.

Figure 1: Cyclization pathway for Benzoxazine synthesis using CDI.

Validated Protocol: CDI-Mediated Cyclization

Objective: Synthesize the benzoxazinone core with >85% yield.

Materials:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) (0.5 eq - optional catalyst)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with this compound (e.g., 500 mg) and dissolve in anhydrous THF (10 mL). Maintain under Nitrogen atmosphere.[2]

-

Activation: Cool the solution to 0°C. Add CDI (1.2 eq) portion-wise over 10 minutes. Note: Gas evolution (CO₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material peak (Alcohol/Amine) should disappear.

-

Work-up: Quench with saturated NH₄Cl solution (5 mL). Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Et₂O/Hexane if necessary.

Expected Outcome: Off-white solid. Yield: 85-92%.

Application II: Synthesis of Plasma Kallikrein Inhibitors (Sulfonylation)

As highlighted in recent patent literature (e.g., US20210078999A1), this intermediate is a key "head group" for sulfonamide-based inhibitors. The 2-fluoro group is critical for metabolic stability, preventing rapid hydroxylation.

Workflow Overview

Figure 2: Modular synthesis of Sulfonamide Inhibitors.

Validated Protocol: Selective N-Sulfonylation

Challenge: Avoid O-sulfonylation of the benzylic alcohol. Solution: Use a biphasic system or controlled temperature (-10°C) with Pyridine.

Procedure:

-

Dissolution: Dissolve the amino-alcohol (1.0 eq) in DCM (Dichloromethane). Add Pyridine (3.0 eq).[3]

-